![molecular formula C13H8O6 B3046834 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- CAS No. 131086-94-7](/img/structure/B3046834.png)
6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy-
Description
6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- , also known by its chemical formula C₁₃H₈O₂ , is a fascinating compound with a unique structure. It belongs to the class of dibenzo[b,d]pyran-6-ones, which are common secondary metabolites found in various natural sources such as plants, fungi, lichens, and animal waste . These compounds exhibit diverse biological activities, including cytotoxic, antioxidant, antifungal, and antimicrobial properties.
Synthesis Analysis
A notable synthetic route for 6H-Dibenzo(b,d)pyran-6-one involves a redox-neutral process . Researchers have achieved its synthesis via Rh(III)-catalyzed cascade C–H activation annulation . Specifically, aryl ketone O-acetyl oximes and quinones serve as starting materials, and the reaction proceeds through an intriguing mechanism that includes an unprecedented β-C elimination step .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, its hydroxyl groups make it susceptible to nucleophilic substitution, oxidation, and other transformations. Researchers have explored its reactivity in the context of environmental analysis, particularly in ambient air studies .
Future Directions
: Helmig, D.; Arey, J. (1992). Analytical chemistry of four nitrodibenzopyranone isomers for ambient air analysis. Int. J. Environ. Anal. Chem., 49(4), 207-219. DOI: 10.1080/03067319208027572 : Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones has been realized via Rh(III)-catalyzed cascade C–H activation annulation. A possible Rh(III) Rh(V) Rh(III) mechanism involving an unprecedented b-C elimination step was proposed. Read more : Natural Dibenzo[b,d]
properties
IUPAC Name |
3,4,7,8-tetrahydroxybenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-7-3-1-5-6-2-4-8(15)11(17)12(6)19-13(18)9(5)10(7)16/h1-4,14-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVYUTLKWCEZBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(C(=C(C=C3)O)O)OC2=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927074 | |
Record name | 3,4,7,8-Tetrahydroxy-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- | |
CAS RN |
131086-94-7, 131086-95-8 | |
Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,7,8-tetrahydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenzo(b,d)pyran-6-one, 7,8-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,7,8-Tetrahydroxy-6H-dibenzo[b,d]pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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